molecular formula C6H12 B033726 1-Ethyl-2-methylcyclopropane CAS No. 19781-68-1

1-Ethyl-2-methylcyclopropane

Cat. No. B033726
CAS RN: 19781-68-1
M. Wt: 84.16 g/mol
InChI Key: SAHWBARCQUAFSM-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylcyclopropane is a chemical compound with the molecular formula C6H12 . It has an average mass of 84.160 Da and a monoisotopic mass of 84.093903 Da .


Synthesis Analysis

The synthesis of cyclopropane compounds like 1-Ethyl-2-methylcyclopropane often involves the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene (H2C) is the simplest carbene, and in general, carbenes have the formula R2C . Other species that also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-methylcyclopropane can be viewed using Java or Javascript . The 3D structure provides a detailed view of the arrangement of atoms in the molecule .


Chemical Reactions Analysis

Carbenes, which are neutral and have 6 valence electrons, 2 of which are non-bonding, can react with alkenes to form cyclopropanes . This reaction is often used in the synthesis of cyclopropane compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-2-methylcyclopropane include a normal boiling temperature, critical temperature, and critical pressure . It also has specific densities and enthalpies at different temperatures .

Future Directions

While specific future directions for 1-Ethyl-2-methylcyclopropane were not found in the search results, cyclopropane compounds are of interest in various fields due to their reactivity. They are often targets in synthetic chemistry and are present in numerous biological compounds .

properties

IUPAC Name

1-ethyl-2-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-3-6-4-5(6)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHWBARCQUAFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941568
Record name 1-Ethyl-2-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methylcyclopropane

CAS RN

19781-68-1
Record name cis-1-Ethyl-2-methylcyclopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-2-methylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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